(E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
(E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H16Cl2N2O2S and its molecular weight is 395.3. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16Cl2N2O, with a molecular weight of approximately 335.22 g/mol. The structure features a tetrahydrobenzo[b]thiophene core substituted with a dichlorophenyl group and an acrylamide moiety.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of benzo[b]thiophene compounds, including those with acrylamide functionalities. The antibacterial activity was assessed against several strains of bacteria:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
In vitro tests indicated that compounds with similar structures exhibited significant zones of inhibition, suggesting potential as antibacterial agents. For example, compounds containing hydroxyl groups in the para position on the phenyl ring demonstrated enhanced antibacterial activity due to increased electron availability from the hydroxyl groups .
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | B. subtilis | 18 |
Compound C | E. coli | 12 |
2. Antioxidant Activity
Antioxidant assays were performed using methods such as DPPH radical scavenging and lipid peroxidation inhibition. The results indicated that certain derivatives exhibited significant antioxidant activity, correlating with the presence of phenolic hydroxyl groups.
Method | IC50 Value (µM) | Standard (Ascorbic Acid) |
---|---|---|
DPPH Scavenging | 25 | 20 |
Lipid Peroxidation Inhibition | 30 | 28 |
Compounds with sterically hindered phenolic moieties showed superior antioxidant properties compared to their counterparts lacking these features .
3. Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Cell viability assays revealed that this compound induced apoptosis in cancer cells at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS) leading to cell death .
Case Study 1: Synthesis and Evaluation
A study synthesized multiple derivatives of benzo[b]thiophene and evaluated their biological activities. Among these, a specific derivative with a dichlorophenyl group exhibited notable antibacterial and anticancer activities compared to other synthesized compounds.
Case Study 2: Structure-Activity Relationship
Research focused on understanding how structural variations affect biological activity. It was found that modifications in the phenyl ring significantly impacted both antioxidant and antibacterial activities, highlighting the importance of molecular design in drug development.
Properties
IUPAC Name |
2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c19-11-7-5-10(13(20)9-11)6-8-15(23)22-18-16(17(21)24)12-3-1-2-4-14(12)25-18/h5-9H,1-4H2,(H2,21,24)(H,22,23)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBNDQVMYWIOHV-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.